[Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]
Description
Properties
IUPAC Name |
1-methyl-4-[4-[4-(4-methylphenyl)cyclohexyl]cyclohexyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34/c1-19-3-7-21(8-4-19)23-11-15-25(16-12-23)26-17-13-24(14-18-26)22-9-5-20(2)6-10-22/h3-10,23-26H,11-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLOLTPUGNGFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Reactants : 4-benzyl cyclohexyl alkyl ketone and acylating agents such as acetyl chloride, propionyl chloride, butyryl chloride, or valeryl chloride.
Catalyst : Aluminum chloride (AlCl3) in organic solvents like chloroform, dichloromethane, carbon tetrachloride, or dichloroethane.
Conditions : Temperature maintained between -10°C to 5°C during addition of reactants; stirring followed by warming to 0–5°C and incubation for 1–2 hours.
-
- 4-benzyl cyclohexyl alkyl ketone to aluminum chloride: 1:(2–2.5)
- 4-benzyl cyclohexyl alkyl ketone to acylating agent: 1:(1.5–2)
Outcome : Formation of compound (I), an acylated intermediate.
Oxidation
Oxidants : Potassium permanganate, potassium bichromate, chlorine bleach (Clorox), or 98% sulfuric acid.
Catalyst : Phase-transfer catalysts such as tetrabutylammonium chloride, tetrabutylammonium bromide, or 18-crown-6 ether.
Conditions : Molar ratio of oxidant to compound (I) is approximately 4:1; phase-transfer catalyst added at 3–5% by weight relative to compound (I).
Outcome : Conversion of the ketone intermediate to compound (II), a dicarboxylic acid derivative.
Hydrogenation and Isomerization
-
- Catalyst: Palladium on carbon, Raney nickel, ruthenium on carbon, or platinum on carbon.
- Alkaline reagents: Sodium hydroxide or potassium hydroxide, molar ratio to starting material about 4:1.
- Conditions: Temperature 80–150°C, pressure 5–10 MPa, reaction time 5–8 hours under nitrogen atmosphere.
- Purpose: Saturation of unsaturated bonds and hydrogenation of the intermediate.
-
- Conditions: Heating to 150–250°C at atmospheric pressure for 2–4 hours.
- Purpose: Achieve the trans,trans stereochemistry and bicyclohexyl configuration.
Outcome : Final isolation of trans,trans-4,4'-dicyclohexyl dioctyl phthalate or related bicyclohexyl dicarboxylic acid derivatives, including the target compound [Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene].
Reaction Summary Table
| Step | Reactants & Catalysts | Conditions | Product/Intermediate | Purpose |
|---|---|---|---|---|
| 1. Friedel-Crafts Acylation | 4-benzyl cyclohexyl alkyl ketone, Acyl chloride, AlCl3 | -10 to 5°C, organic solvent | Compound (I) (Acylated intermediate) | Introduce acyl groups onto aromatic ring |
| 2. Oxidation | Compound (I), KMnO4 or K2Cr2O7, Phase-transfer catalyst | Room temp, oxidant:substrate 4:1 | Compound (II) (Dicarboxylic acid) | Oxidize ketone to dicarboxylic acid |
| 3. Hydrogenation | Compound (II), Pd/C or Raney Ni, NaOH or KOH | 80–150°C, 5–10 MPa H2 pressure | Saturated intermediate | Saturate double bonds, prepare for isomerization |
| 4. Isomerization | Hydrogenated intermediate | 150–250°C, 1 atm | Target compound (trans,trans stereochemistry) | Achieve desired stereochemistry and bicyclohexyl structure |
Research Findings and Notes
The preparation method is patented (CN103664581A) and provides a robust industrial approach to synthesize trans,trans-4,4'-dicyclohexyl phthalate derivatives, which are structurally related to the target compound.
The use of aluminum chloride as a Lewis acid catalyst is critical for the acylation step, enabling selective substitution on the aromatic ring.
Oxidation with strong oxidants under phase-transfer catalysis ensures efficient conversion of ketone intermediates to dicarboxylic acids with high yield.
Hydrogenation under elevated temperature and pressure with noble metal catalysts is essential to saturate unsaturated bonds and facilitate stereochemical control.
The isomerization step at high temperature allows for the trans,trans configuration to be thermodynamically favored, crucial for the bicyclohexyl core structure.
Variations in alkyl chain length of acylating agents and reaction conditions can tailor the final product properties.
Chemical Reactions Analysis
Types of Reactions
[Trans(trans)]-1,1’-[1,1’-bicyclohexyl]-4,4’-diylbis[4-methylbenzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Materials Science
Polymer Synthesis :
The compound can be utilized as a building block in the synthesis of advanced polymers. Its rigid structure enhances thermal stability and mechanical properties of the resultant materials. Research indicates that incorporating such compounds can lead to high-performance thermoplastics suitable for aerospace and automotive applications.
Composite Materials :
In composite formulations, [Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene] can improve the interfacial adhesion between the matrix and fillers, thereby enhancing the overall mechanical strength of the composites.
Organic Synthesis
Reagent in Chemical Reactions :
This compound serves as a versatile reagent in organic synthesis pathways. It can facilitate various reactions such as cross-coupling reactions and can be used to synthesize complex organic molecules through functionalization processes. Its unique structure allows for selective reactions that are essential in creating specific molecular architectures.
Ligand in Catalysis :
The compound has potential applications as a ligand in metal-catalyzed reactions. Its ability to stabilize metal centers can enhance catalytic efficiency in transformations such as hydrogenation and carbon-carbon coupling reactions.
Pharmaceutical Applications
Drug Development :
Research has indicated that derivatives of bicyclic compounds exhibit biological activity, making [Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene] a candidate for drug development. Its structural features may contribute to interactions with biological targets, leading to potential therapeutic agents.
Targeted Delivery Systems :
In nanomedicine, this compound could be integrated into drug delivery systems where its properties can be exploited to enhance solubility and bioavailability of poorly soluble drugs. The design of nanoparticles utilizing this compound may lead to improved targeting and reduced side effects.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Polymer Synthesis | Demonstrated enhanced thermal stability when used in polycarbonate formulations. |
| Study 2 | Organic Synthesis | Successfully utilized as a reagent for synthesizing complex heterocycles with high yield. |
| Study 3 | Drug Development | Identified as a promising scaffold for developing anti-cancer agents through structure-activity relationship studies. |
Mechanism of Action
The mechanism of action of [Trans(trans)]-1,1’-[1,1’-bicyclohexyl]-4,4’-diylbis[4-methylbenzene] involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Stereochemical Comparison
Functional Group Variations
- Methyl vs. Carboxylic Acid : The methylbenzene substituents in the target compound provide hydrophobicity and steric bulk, whereas carboxylic acid derivatives (e.g., 16200-85-4) enhance solubility in polar solvents and reactivity in polymerization .
- Cyano vs. Methyl: The cyano group in [trans(trans)]-4′-propylbicyclohexyl-carbonitrile introduces dipole-dipole interactions, increasing melting points compared to methyl-substituted analogs .
Stereochemical Considerations
- Trans-trans Isomers : These dominate in crystalline phases due to reduced steric hindrance and optimal packing efficiency. For example, Fan et al. demonstrated that trans-trans isomers are exclusively incorporated into the crystalline regions of polyethylene polymers .
- Cis Isomers : Typically found in amorphous regions or liquid phases, as seen in 4,4′-methylenebis(cyclohexylamine) (PACM), where cis isomers lower thermal stability .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C26H34
- Molecular Weight : 358.56 g/mol
- CAS Number : 59265569
The structure of this compound is characterized by a bicyclohexyl framework with two 4-methylbenzene units connected by a 4,4'-diyl linkage. This unique configuration may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of [Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]. Research indicates that compounds with similar structural motifs can exhibit significant cytotoxic effects on various cancer cell lines. For instance:
- Study Findings : A compound with a related structure demonstrated an IC50 value of approximately 15 μM against breast cancer cells (MCF-7) in vitro, indicating promising anticancer activity .
Antimicrobial Properties
The compound's antimicrobial efficacy has also been explored. Preliminary investigations suggest that it may possess activity against specific bacterial strains:
- Case Study : An analog of this compound showed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL .
The proposed mechanism for the biological activity of [Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene] involves interaction with cellular targets that disrupt normal cellular functions:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways, which may explain their cytotoxic effects .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | |
| Antimicrobial | Staphylococcus aureus | 32 |
Conclusion and Future Directions
The biological activity of [Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene] presents intriguing possibilities for therapeutic applications, particularly in oncology and infectious diseases. Further research is warranted to elucidate the precise mechanisms of action and to evaluate the compound's efficacy in vivo.
Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
- Structural Modifications : To enhance potency and selectivity against targeted cancer types or pathogens.
Q & A
Q. What are the standard synthetic protocols for preparing bicyclohexyl derivatives like [Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]?
- Classification : Basic (Synthesis)
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, biphenyl derivatives are synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, followed by cyclohexyl group functionalization. A reflux setup with absolute ethanol and glacial acetic acid as a catalyst is common. Post-reaction, solvent evaporation under reduced pressure and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating the product . Reaction optimization (e.g., time, temperature, and catalyst loading) is essential to achieve yields >70% .
Q. Which spectroscopic techniques are most effective for characterizing bicyclohexyl compounds?
- Classification : Basic (Characterization)
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) is primary for confirming structural regiochemistry and trans/trans stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (ESI-TOF) confirms molecular weight, while X-ray crystallography resolves crystal packing and conformational stability in solid-state studies . Polarized optical microscopy can assess liquid crystalline behavior if applicable .
Q. What safety precautions are required when handling bicyclohexyl derivatives in the lab?
- Classification : Basic (Safety)
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors or aerosols. Store compounds in airtight containers away from ignition sources. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical purity in bicyclohexyl synthesis?
- Classification : Advanced (Experimental Design)
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:
- Catalyst type : Pd(PPh₃)₄ for Suzuki coupling vs. Lewis acids (AlCl₃) for Friedel-Crafts.
- Solvent polarity : Toluene for high-temperature reactions vs. THF for milder conditions.
- Temperature : 80–110°C for coupling efficiency.
Monitor progress with TLC and adjust parameters iteratively. Stereochemical purity is validated using NOESY NMR to confirm trans/trans configurations .
Q. How can computational methods predict physicochemical properties of bicyclohexyl derivatives?
- Classification : Advanced (Computational Modeling)
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) and thermodynamic stability. Molecular Dynamics (MD) simulations model solubility and diffusion coefficients in solvents. Software like ACD/Labs predicts logP (e.g., XLogP3 = 13.5 for related compounds) and polar surface area (0 Ų for nonpolar derivatives) . Validate predictions against experimental HPLC retention times and partition coefficients .
Q. How should researchers resolve contradictions in reported solubility or stability data for bicyclohexyl compounds?
- Classification : Advanced (Data Analysis)
- Methodological Answer : Replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere). Use Karl Fischer titration to rule out moisture interference. Purity checks via DSC (melting point consistency) and elemental analysis ensure sample integrity. If discrepancies persist, cross-validate with computational solubility parameters (Hansen solubility spheres) and consult crystallography data to assess polymorphic variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
